Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a boron atom connected to two oxygen atoms and a carbon ring, forming a 1,3,2-dioxaborolane ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with a 1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : The compound tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is used in the synthesis of various biologically active compounds .
- Method of Application : The compound is synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesized compound serves as an important intermediate in the production of many biologically active compounds .
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Scientific Field: Organic Synthesis
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method of Application : The compound is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results : The reaction results in the formation of pinacol benzyl boronate .
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Scientific Field: Organic Synthesis
- Application : The compound tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is used in the synthesis of various biologically active compounds .
- Method of Application : The compound is synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesized compound serves as an important intermediate in the production of many biologically active compounds .
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Scientific Field: Organic Chemistry
- Application : Tert-butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate is used in the synthesis of various biologically active compounds .
- Method of Application : The compound is synthesized through multiple steps .
- Results : The synthesized compound serves as an important intermediate in the production of many biologically active compounds .
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Scientific Field: Organic Synthesis
- Application : The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method of Application : The compound is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results : The reaction results in the formation of pinacol benzyl boronate .
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Scientific Field: Organic Chemistry
- Application : The compound 1-Methylpyrazole-4-boronic acid pinacol ester is used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
- Method of Application : The compound is used in the preparation of Aminothiazoles as γ-secretase modulators and Amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Results : The synthesized compound serves as an important intermediate in the production of many biologically active compounds .
Future Directions
properties
IUPAC Name |
tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-12-11-13(15(20)21-16(2,3)4)9-10-14(12)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRFFSWFUALSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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